BenchChemオンラインストアへようこそ!

3-O-Demethylfortimicin A

Antibacterial activity MIC Enterobacteriaceae

3-O-Demethylfortimicin A (ODMF; A-49759) is a semisynthetic aminocyclitol antibiotic with ~3-fold greater anti-pseudomonal potency than fortimicin A, confirmed against 445 clinical isolates. Unlike gentamicin, ODMF undergoes minimal inactivation with carbenicillin—making it the aminoglycoside of choice for β-lactam synergy studies (~80% synergy vs. P. aeruginosa). Its established human PK (dose-linear AUC, ~90–102% urinary recovery, t½ 2.0–2.7 h) and reduced vestibular/nephrotoxicity versus gentamicin support its role as a reference standard for PK/PD modeling and toxicological benchmarking. Fortimicin A, amikacin, or gentamicin are not pharmacologically equivalent substitutes.

Molecular Formula C16H33N5O6
Molecular Weight 391.46 g/mol
CAS No. 74842-47-0
Cat. No. B1666306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Demethylfortimicin A
CAS74842-47-0
Synonyms3-O-Demethylfortimicin A;  A49759;  A-49759;  A 49759
Molecular FormulaC16H33N5O6
Molecular Weight391.46 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)O)O)N)N)N
InChIInChI=1S/C16H33N5O6/c1-6(18)8-4-3-7(19)16(26-8)27-15-10(20)12(23)13(24)11(14(15)25)21(2)9(22)5-17/h6-8,10-16,23-25H,3-5,17-20H2,1-2H3/t6-,7+,8-,10-,11+,12-,13+,14+,15+,16+/m0/s1
InChIKeyOWTJVZIKRRJXGS-MAEXYVIMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-O-Demethylfortimicin A (CAS 74842-47-0): Aminocyclitol Antibiotic Procurement Specifications and Baseline Identification


3-O-Demethylfortimicin A (ODMF; also designated A-49759 or compound A49759) is a semisynthetic aminocyclitol antibiotic derived via 3-O-demethylation of fortimicin A (astromicin), a member of the fortimicin family of aminoglycoside antibiotics originally produced by Micromonospora olivasterospora [1]. The compound retains the characteristic aminocyclitol glycoside core structure (molecular formula C₁₆H₃₃N₅O₆; MW 391.46) but features a critical structural modification at the 3-position—a demethylated hydroxyl group in place of the 3-O-methyl moiety present in the parent fortimicin A [2]. This structural alteration confers a distinct biological profile, including enhanced antibacterial potency against specific Gram-negative pathogens and altered susceptibility patterns to aminoglycoside-inactivating enzymes [3]. ODMF is typically supplied as the disulfate salt for pharmacological and microbiological investigations.

3-O-Demethylfortimicin A Substitution Risks: Why Fortimicin A or Other Aminoglycosides Cannot Serve as Drop-In Replacements


The fortimicin class of aminoglycosides exhibits pronounced structure-activity divergence at the 3-O position, rendering simple substitution among analogs pharmacologically unsound. The 3-O-methyl group present in fortimicin A (but absent in ODMF) directly modulates both intrinsic antibacterial potency and enzymatic inactivation susceptibility [1]. Comparative studies demonstrate that fortimicin A, while active, displays significantly reduced potency relative to ODMF against key clinical isolates—particularly Pseudomonas aeruginosa, where ODMF exhibits approximately three-fold greater activity [2]. Furthermore, the two compounds differ in their vulnerability to specific aminoglycoside-modifying enzymes: both resist most inactivating enzymes, but ODMF is uniquely susceptible to aminoglycoside 3-acetyltransferase, whereas fortimicin A and other aminoglycosides are inactivated by distinct enzymatic mechanisms [3]. These pharmacodynamic and resistance-profile distinctions mean that procurement of fortimicin A, amikacin, or gentamicin as surrogates for ODMF would yield non-equivalent experimental or therapeutic outcomes.

3-O-Demethylfortimicin A: Quantitative Differentiation Evidence Against Fortimicin A, Amikacin, Gentamicin, and In-Class Aminoglycosides


Enhanced Antibacterial Potency: 2- to 4-Fold MIC Improvement Over Parent Fortimicin A Across Enterobacteriaceae

In a comprehensive head-to-head evaluation against 445 clinical bacterial isolates, 3-O-demethylfortimicin A (compound A49759) demonstrated two- to fourfold greater antibacterial activity than its parent compound, fortimicin A, across the majority of species tested [1]. The compound was active and bactericidal against Enterobacteriaceae, nonfermentative gram-negative bacilli, and Staphylococcus aureus. This quantitative potency advantage establishes a clear differentiation from the parent fortimicin A and provides a measurable basis for selecting ODMF over fortimicin A in susceptibility testing and research applications.

Antibacterial activity MIC Enterobacteriaceae Fortimicin A

Approximately 3-Fold Superior Anti-Pseudomonal Activity Relative to Fortimicin A

Against 256 clinical isolates including strains of Pseudomonas aeruginosa, ODMF exhibited superior overall activity compared to fortimicin A for all organism groups examined, with the most pronounced differential being approximately three-fold greater potency against P. aeruginosa strains [1]. This in vitro superiority was subsequently confirmed in vivo: in mouse infection models challenged with P. aeruginosa, ODMF demonstrated enhanced protective efficacy relative to fortimicin A [2]. The 3-O-demethylation structural modification is thus directly associated with a quantifiable and therapeutically meaningful improvement in antipseudomonal activity.

Pseudomonas aeruginosa Anti-pseudomonal Fortimicin A MIC

Carbenicillin Combination Stability: Minimal In Vitro Inactivation of ODMF vs. Substantial Inactivation of Gentamicin

When combined with the β-lactam antibiotic carbenicillin in vitro, ODMF and fortimicin A exhibited minimal or absent inactivation, whereas gentamicin was substantially inactivated under identical conditions [1]. Specifically, carbenicillin combination with ODMF, fortimicin A, or gentamicin produced synergistic activity against approximately 80% of P. aeruginosa strains tested, but only ODMF and fortimicin A maintained their full antibacterial integrity in the presence of carbenicillin [2]. This differential chemical stability in combination therapy settings provides a tangible advantage for ODMF over gentamicin in experimental protocols requiring β-lactam-aminoglycoside co-administration.

Synergy Carbenicillin Gentamicin Inactivation

Reduced Vestibular Toxicity and Nephrotoxicity vs. Gentamicin in Three-Month Feline Model

In a three-month subcutaneous dosing study in cats, ODMF at doses up to 60 mg base/kg/day induced comparatively less vestibular toxicity and renal pathology than gentamicin sulfate (GS) at a substantially lower dose of 13 mg base/kg/day [1]. Quantitative outcomes: ODMF at 15 and 30 mg base/kg/day produced no signs of vestibular toxicity; at 60 mg base/kg/day, vestibular toxicity occurred in 7/10 cats. In contrast, GS at 13 mg base/kg/day produced vestibular toxicity in 10/10 cats, with all ten animals dying or requiring euthanasia between study days 30 and 81. At the 6 mg base/kg/day GS dose, 3/10 cats exhibited vestibular toxicity. Mean serum and tissue concentrations of GS were higher than those of ODMF, and local tissue irritation and nephrotoxicity were lower with ODMF than with GS on a milligram activity per kilogram basis [2].

Vestibular toxicity Nephrotoxicity Gentamicin Safety

Human Pharmacokinetics: Linear Dose-Proportional Exposure and ~90% Urinary Recovery

Single-dose pharmacokinetic evaluation in 16 healthy adult male volunteers (0.25 to 16 mg/kg i.m. and i.v. routes) established key PK parameters for ODMF [1]. Mean peak plasma concentrations following i.m. dosing ranged from 1.1 µg/mL (0.25 mg/kg) to 41.3 µg/mL (16 mg/kg), occurring approximately 60 minutes post-dose. Following i.v. infusion, peak concentrations for 1-16 mg/kg doses ranged from 5.9 to 66.4 µg/mL. Plasma drug clearance was dose-level and route independent, demonstrating an excellent linear relationship between AUC and dose. Mean 0-48 h urinary recovery was 90% (i.m.) and 102% (i.v.), indicating predominantly renal clearance. Terminal half-life averaged 2.0 h (i.m.) and 2.7 h (i.v.) [2].

Pharmacokinetics Bioavailability Clearance Human

Resistance to Most Aminoglycoside-Inactivating Enzymes with Differential 3-Acetyltransferase Susceptibility

Among seven aminoglycosides tested against 445 clinical isolates, only amikacin and ODMF were resistant to most aminoglycoside-inactivating enzymes and also retained significant antipseudomonal activity [1]. However, the two compounds exhibit distinct enzymatic vulnerability profiles: amikacin is inactivated by aminoglycoside 6'-acetyltransferase, whereas ODMF is inactivated by aminoglycoside 3-acetyltransferase [2]. ODMF and fortimicin A both demonstrate resistance to several aminoglycoside-inactivating enzymes, with the notable exception of 3-N-acetyltransferase-I, which inactivates both compounds [3]. This differential resistance pattern means that ODMF and amikacin are not interchangeable against bacterial populations expressing specific acetyltransferase enzymes.

Enzyme resistance Acetyltransferase Resistance profile Amikacin

3-O-Demethylfortimicin A: Evidence-Driven Research and Industrial Application Scenarios


In Vitro Susceptibility Testing of Pseudomonas aeruginosa and Enterobacteriaceae Requiring Enhanced Potency vs. Fortimicin A

Based on direct comparative evidence demonstrating 2- to 4-fold superior activity of ODMF over fortimicin A against most tested species, and approximately 3-fold greater anti-pseudomonal potency [4], this compound is optimally suited for in vitro susceptibility panels where fortimicin A would provide inadequate sensitivity or where the structure-activity relationship at the 3-O position is under investigation. The established MIC differential provides a validated benchmark for interpreting results.

Aminoglycoside-β-Lactam Synergy Studies Requiring Minimal Chemical Inactivation

The demonstration that ODMF undergoes minimal or absent inactivation when combined with carbenicillin in vitro, in contrast to the substantial inactivation observed with gentamicin under identical conditions [4], positions this compound as the preferred aminoglycoside partner for synergy investigations with β-lactam antibiotics, particularly against Pseudomonas aeruginosa strains where synergy rates approach 80%.

In Vivo Toxicity Profiling in Aminoglycoside Comparative Studies

The established differential toxicity profile—where ODMF at 60 mg/kg/day produces less vestibular toxicity and nephrotoxicity than gentamicin at 13 mg/kg/day in a three-month feline model [4]—makes this compound a valuable reference standard for toxicological benchmarking studies. It enables quantitative comparison of novel aminoglycoside candidates against a well-characterized agent with documented safety margins.

Pharmacokinetic Modeling and Dose-Ranging Studies Requiring Linear, Predictable Exposure

The human PK characterization establishing dose-linear AUC, route-independent clearance, and ~90-102% urinary recovery [4] supports the use of ODMF in PK/PD modeling studies and experimental designs requiring predictable systemic exposure. The established half-life of 2.0-2.7 hours provides a defined parameter for dosing interval planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Demethylfortimicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.